N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide
Overview
Description
N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and catalysts
Mechanism of Action
The mechanism of action of N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole core.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide is a compound of increasing interest in medicinal chemistry due to its unique imidazole structure and potential biological activities. This article provides an overview of its synthesis, characterization, biological activities, and potential applications based on recent research findings.
Chemical Structure and Formula:
- Molecular Formula: C₁₂H₁₃N₃O
- Molecular Weight: Approximately 215.26 g/mol
- CAS Number: 160072-51-5
The synthesis of this compound typically involves the reaction of aniline with 2-chloro-N-(4-methyl-5-phenyl)-1H-imidazole in the presence of a suitable base. Characterization of the compound is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
2. Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
2.1 Anticancer Properties
This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation, particularly in colon (HT-29) and breast (MCF-7) carcinoma cell lines. The compound showed promising cytotoxicity, with some derivatives exhibiting significant DNA fragmentation in HT-29 cells, indicating potential as an anticancer agent .
2.2 Antimicrobial Activity
Imidazole derivatives, including this compound, are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit moderate to good activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Fusarium oxysporum. Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness in a range of concentrations .
The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors relevant to disease pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.
4. Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
N-(4-Methyl-1H-imidazol-2-YL)acetamide | Imidazole derivative | Anticancer properties |
1-Methyl-4-phenyl-1H-imidazol-2-amines | Imidazole derivative | Vascular adhesion protein inhibitors |
N-(4-Pyridinyl)acetamide | Pyridine derivative | Antimicrobial activity |
The unique substitution pattern on the imidazole ring of this compound may confer distinct biological activities compared to other derivatives, enhancing its significance in drug discovery .
5. Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various imidazole derivatives, including those similar to this compound. For instance, one study synthesized a series of imidazole-containing compounds and assessed their anticancer activity using MTT assays on different cancer cell lines. Results indicated that several compounds displayed significant cytotoxicity, particularly against HT-29 cells .
Another study highlighted the structure–activity relationship (SAR) among imidazole derivatives, revealing that modifications to the phenyl ring could enhance antimicrobial activity against specific bacterial strains .
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1H-imidazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-11(10-6-4-3-5-7-10)15-12(13-8)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKAUDMCEIPJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)NC(=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433779 | |
Record name | N-(4-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160072-51-5 | |
Record name | N-(4-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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